4-Bromo-N,N-diisopropyl-3-methoxyaniline 4-Bromo-N,N-diisopropyl-3-methoxyaniline
Brand Name: Vulcanchem
CAS No.: 1820686-18-7
VCID: VC5474831
InChI: InChI=1S/C13H20BrNO/c1-9(2)15(10(3)4)11-6-7-12(14)13(8-11)16-5/h6-10H,1-5H3
SMILES: CC(C)N(C1=CC(=C(C=C1)Br)OC)C(C)C
Molecular Formula: C13H20BrNO
Molecular Weight: 286.213

4-Bromo-N,N-diisopropyl-3-methoxyaniline

CAS No.: 1820686-18-7

Cat. No.: VC5474831

Molecular Formula: C13H20BrNO

Molecular Weight: 286.213

* For research use only. Not for human or veterinary use.

4-Bromo-N,N-diisopropyl-3-methoxyaniline - 1820686-18-7

Specification

CAS No. 1820686-18-7
Molecular Formula C13H20BrNO
Molecular Weight 286.213
IUPAC Name 4-bromo-3-methoxy-N,N-di(propan-2-yl)aniline
Standard InChI InChI=1S/C13H20BrNO/c1-9(2)15(10(3)4)11-6-7-12(14)13(8-11)16-5/h6-10H,1-5H3
Standard InChI Key AISSPYUMCDROMZ-UHFFFAOYSA-N
SMILES CC(C)N(C1=CC(=C(C=C1)Br)OC)C(C)C

Introduction

Molecular Structure and Characterization

The molecular structure of 4-bromo-N,N-diisopropyl-3-methoxyaniline consists of a benzene ring with three distinct substituents:

  • Bromine at position 4 (para to the amino group),

  • Methoxy group (-OCH₃) at position 3 (meta to the amino group),

  • N,N-diisopropylamino group (-N(C₃H₇)₂) attached to the nitrogen atom.

Molecular Formula and Weight

The compound’s molecular formula is C₁₃H₁₉BrN₂O₂, derived as follows:

  • Benzene backbone: 6 carbon atoms.

  • Methoxy group: 1 carbon, 3 hydrogens, and 1 oxygen.

  • Diisopropylamino group: 6 carbons (2 isopropyl groups) and 14 hydrogens.

  • Bromine: 1 atom.

The molecular weight is calculated as 302.21 g/mol:

MW=(12×13)+(1×19)+79.90+(14×2)+(16×2)=302.21g/mol.\text{MW} = (12 \times 13) + (1 \times 19) + 79.90 + (14 \times 2) + (16 \times 2) = 302.21 \, \text{g/mol}.

Spectroscopic Data

While direct spectroscopic data for this compound is unavailable, analogous structures provide insights:

  • ¹H NMR: Signals for methoxy protons (~3.8 ppm), aromatic protons (6.5–7.5 ppm), and isopropyl methyl groups (1.2–1.5 ppm) .

  • ¹³C NMR: Carbons adjacent to bromine (~120 ppm), methoxy carbon (~55 ppm), and quaternary aromatic carbons (~150 ppm) .

Synthesis and Optimization

The synthesis of 4-bromo-N,N-diisopropyl-3-methoxyaniline involves multi-step functionalization of a benzene precursor. A plausible route, inspired by methods for related brominated anilines , is outlined below:

Bromination and Etherification

  • Bromination of 3-methoxyaniline:

    • React 3-methoxyaniline with bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid at 35–60°C .

    • Yield: ~90% for para-brominated products under controlled conditions .

  • Introduction of Diisopropylamino Group:

    • Alkylate the amine using isopropyl bromide in the presence of a base (e.g., K₂CO₃).

    • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF) .

    • Temperature: 80–100°C for 12–24 hours.

Nitro Reduction (if applicable)

If starting from a nitro precursor (e.g., 4-bromo-3-methoxynitrobenzene), reduce the nitro group to an amine using:

  • Na₂S in water at 70–90°C (yield: 71–74%) .

  • Alternative agents: Hydrogen gas with palladium catalysts or iron powder in acidic media .

Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
BrominationNBS, CH₃COOH, 35°C90.5
Alkylation(CH₃)₂CHBr, K₂CO₃, DMF, 80°C65–75
Nitro ReductionNa₂S, H₂O, 90°C73.2

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the methoxy and amino groups. Limited solubility in water (<0.1 mg/mL) .

  • Stability: Stable under inert atmospheres but sensitive to light and oxidizing agents. Bromine may undergo displacement under nucleophilic conditions.

Applications in Pharmaceutical Chemistry

4-Bromo-N,N-diisopropyl-3-methoxyaniline is primarily utilized as a building block in drug discovery:

Kinase Inhibitors

The diisopropylamino group enhances lipophilicity, improving blood-brain barrier penetration in kinase inhibitors targeting Src or CHK1 . For example:

  • Combretastatin A-4 analogs: Brominated anilines are key intermediates in tubulin-binding anticancer agents .

Antimicrobial Agents

Derivatives with sulfonamide moieties exhibit antibacterial activity by inhibiting dihydropteroate synthase .

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